molecular formula C11H22N2O4 B1443997 2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid CAS No. 1404828-76-7

2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid

Cat. No. B1443997
M. Wt: 246.3 g/mol
InChI Key: YEKMUOMXRLSQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid” is a compound with the CAS Number: 1404828-76-7 . It has a molecular weight of 246.31 . It is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is “2-[(tert-butoxycarbonyl)amino]-4-(dimethylamino)butanoic acid” and its InChI Code is "1S/C11H22N2O4/c1-11(2,3)17-10(16)12-8(9(14)15)6-7-13(4)5/h8H,6-7H2,1-5H3,(H,12,16)(H,14,15)" . This provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.31 . It is typically stored at a temperature of 4°C . The compound is usually in the form of a powder .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Summary of the Application: This compound is used in the synthesis of dipeptides. It is a type of tert-butyloxycarbonyl-protected amino acid ionic liquid (Boc-AAIL), which are used as starting materials in dipeptide synthesis .
  • Methods of Application or Experimental Procedures: The Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .
  • Results or Outcomes: The dipeptides were obtained in satisfactory yields in 15 minutes .

Application 2: Chiral Separation

  • Summary of the Application: This compound is used in the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from its (2S,4R) isomer . This is an important intermediate for the anti-HCV drug Velpatasvir .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application were not detailed in the source .
  • Results or Outcomes: The chiral separation process developed eliminates the need for salinization and dissociation processes and several organic solvents with water .

For instance, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

For instance, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)12-8(9(14)15)6-7-13(4)5/h8H,6-7H2,1-5H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKMUOMXRLSQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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